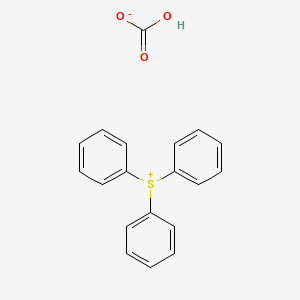

Triphenylsulfanium hydrogen carbonate

CAS No.: 136803-27-5

Cat. No.: VC19106821

Molecular Formula: C19H16O3S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136803-27-5 |

|---|---|

| Molecular Formula | C19H16O3S |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | hydrogen carbonate;triphenylsulfanium |

| Standard InChI | InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |

| Standard InChI Key | HQTAWELDMLCJKR-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound consists of a triphenylsulfonium cation ([C₆H₅]₃S⁺) paired with a hydrogen carbonate anion (HCO₃⁻). The sulfonium center adopts a trigonal pyramidal geometry, with sulfur bonded to three phenyl groups and carrying a positive charge. The hydrogen carbonate anion contributes a planar structure stabilized by resonance between its oxygen atoms . The SMILES notation for the compound, C1=CC=C(C=C1)S+C3=CC=CC=C3.C(=O)(O)[O-], explicitly defines the connectivity of the phenyl rings and the bicarbonate group .

Spectroscopic and Computational Data

The InChI string provides a standardized representation of the compound’s structure, enabling precise database queries and computational modeling. Theoretical calculations predict moderate polarity due to the ionic nature of the sulfonium-bicarbonate pairing, which may influence solubility in polar solvents.

Synthesis and Formation Pathways

Purification and Characterization

Crystallization from ethanol-water mixtures or chromatographic techniques (e.g., ion-exchange chromatography) could isolate the product. Characterization would rely on:

-

¹H NMR: Aromatic proton signals (δ 7.2–7.6 ppm) from phenyl groups and absence of chloride ions.

-

IR Spectroscopy: Stretching vibrations for bicarbonate (≈1300–1500 cm⁻¹) and sulfonium C-S bonds (≈700 cm⁻¹).

Comparative Analysis with Related Compounds

| Compound | Chemical Formula | Key Properties | Applications |

|---|---|---|---|

| Triphenylsulfanium chloride | [C₆H₅]₃S⁺Cl⁻ | High thermal stability, hygroscopic | Photoinitiators, ionic liquids |

| Sodium bicarbonate | NaHCO₃ | Mild alkalinity, water-soluble | Leavening agents, pH buffering |

| Triphenylsulfanium hydrogen carbonate | C₁₉H₁₆O₃S | Ionic pairing with buffering anion, moderate polarity | Polymer chemistry, biochemical systems |

This compound’s dual functionality distinguishes it from simpler sulfonium salts or bicarbonates, enabling synergistic effects in multiphasic reactions.

Challenges and Future Directions

Current limitations include a lack of experimental data on solubility, stability under thermal stress, and toxicity profiles. Future research should prioritize:

-

Synthetic Optimization: Developing reproducible, high-yield synthesis methods.

-

Application-Specific Testing: Evaluating performance in photopolymerization and biocatalytic systems.

-

Environmental Impact Assessments: Investigating biodegradation pathways and ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume